Tripropylene glycol

Description

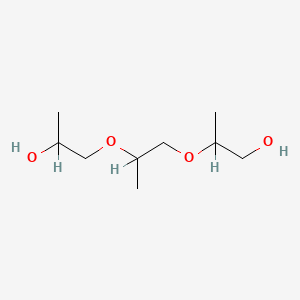

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxypropoxy)propoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4/c1-7(11)5-12-9(3)6-13-8(2)4-10/h7-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZVSXRMYJUNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC(C)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4, Array | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871342 | |

| Record name | 2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tripropylene glycol is a colorless liquid. (USCG, 1999), Liquid, Colorless odorless liquid; [ICSC], ODOURLESS COLOURLESS LIQUID. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanol, [(1-methyl-1,2-ethanediyl)bis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

523 °F at 760 mmHg (USCG, 1999), 271 °C, Heat of vaporization at boiling point = 330 kJ/kg; Specific heat capacity at 20 °C = 2.26 kJ/kg/K; Dynamic viscosity at 20 °C = 84 mPa s. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

285 °F (USCG, 1999), 285 °F (141 °C) (CLOSED CUP), 141 °C c.c. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN WATER, METHANOL, ETHER, MISCIBLE WITH ALC, Solubility in water: miscible | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.022 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.019 @ 20 °C/20 °C, LB/GAL: 8.51 bulk density, Relative density (water = 1): 1.0 | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.63 (Air = 1), Relative vapor density (air = 1): 6.6 | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00048 [mmHg], 1 MM HG @ 96.0 °C, Vapor pressure, Pa at 96 °C: 133 | |

| Record name | Tripropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

24800-44-0, 45096-22-8 | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tripropylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024800440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045096228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, [(1-methyl-1,2-ethanediyl)bis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(methylethylene)bis(oxy)]dipropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-(2-HYDROXYPROPOXY)PROPOXY)-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U049772F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-49 °F (USCG, 1999), < -30 °C | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Isomers of Tripropylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylene (B76144) glycol (TPG), a member of the propylene (B89431) glycol family, is a colorless, odorless, and viscous liquid with the general chemical formula C₉H₂₀O₄.[1] It is widely utilized across various industries, including pharmaceuticals, cosmetics, and industrial applications, primarily as a solvent, humectant, plasticizer, and chemical intermediate.[2] Commercial TPG is not a single compound but a complex mixture of structural isomers, a crucial factor for consideration in scientific research and product development.[3] This technical guide provides a comprehensive overview of the chemical structure of tripropylene glycol, its primary isomers, and detailed methodologies for its synthesis and analysis.

Chemical Structure and Isomerism

The fundamental structure of this compound consists of three propylene glycol units linked by ether bonds. The CAS number for the commercial mixture of this compound isomers is 24800-44-0. The synthesis process, involving the reaction of propylene glycol with propylene oxide, results in the formation of several structural isomers. While numerous stereoisomers are theoretically possible due to the presence of chiral centers, commercial-grade this compound is predominantly composed of three main structural isomers.[3]

The most prevalent isomer is 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol . The other two primary structural isomers are formed based on the linkage of the propylene oxide units, resulting in variations in the positions of the methyl groups and hydroxyl groups. These isomers can be broadly categorized by the type of alcohol groups present (primary or secondary) and the nature of the ether linkages.

The structural variations among the isomers, although subtle, can influence the physical and chemical properties of the TPG mixture, such as its viscosity, boiling point, and solvent characteristics. A thorough understanding and characterization of the isomeric composition are therefore essential for applications demanding high purity and specific physicochemical properties.

Isomer Structures

The three primary structural isomers of this compound are:

-

2-(2-(2-hydroxypropoxy)propoxy)-1-propanol: This isomer features one primary and two secondary hydroxyl groups.

-

1-(2-(2-hydroxypropoxy)propoxy)-2-propanol: This isomer also contains one primary and two secondary hydroxyl groups, but with a different arrangement of the ether linkages.

-

1-(2-(1-hydroxypropoxy)propoxy)-2-propanol: This isomer possesses two secondary hydroxyl groups and one primary hydroxyl group, with a distinct connectivity pattern.

It is important to note that each of these structural isomers also has multiple stereoisomers due to the presence of chiral carbon atoms. Technical grade this compound can contain up to 10 stereoisomers.[3]

Physicochemical Properties

The properties of commercial this compound represent a composite of its constituent isomers. For precise applications, understanding the properties of individual isomers is critical.

| Property | This compound (Mixture) | 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol | 1-(2-(2-hydroxypropoxy)propoxy)-2-propanol | 1-(2-(1-hydroxypropoxy)propoxy)-2-propanol |

| CAS Number | 24800-44-0 | 24800-44-0 (as part of mixture) | Not individually listed | Not individually listed |

| Molecular Formula | C₉H₂₀O₄[2] | C₉H₂₀O₄ | C₉H₂₀O₄ | C₉H₂₀O₄ |

| Molecular Weight | 192.25 g/mol [2] | 192.25 g/mol | 192.25 g/mol | 192.25 g/mol |

| Boiling Point | 273 °C (lit.)[2] | Data not readily available | Data not readily available | Data not readily available |

| Density | 1.021 g/mL at 25 °C (lit.)[2] | Data not readily available | Data not readily available | Data not readily available |

| Refractive Index | n20/D 1.444 (lit.)[2] | Data not readily available | Data not readily available | Data not readily available |

| Flash Point | >230 °F[2] | Data not readily available | Data not readily available | Data not readily available |

| Water Solubility | Miscible[2] | Miscible | Miscible | Miscible |

Note: Specific quantitative data for individual isomers are not widely available in public literature and would typically be determined experimentally.

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the reaction of 1,2-propylene glycol with propylene oxide. The reaction is typically carried out under catalytic conditions at elevated temperatures and pressures.

Reaction:

C₃H₈O₂ (Propylene Glycol) + 2 C₃H₆O (Propylene Oxide) → C₉H₂₀O₄ (this compound)

Detailed Methodology:

-

Reactants and Catalyst:

-

1,2-Propylene Glycol (reactant)

-

Propylene Oxide (reactant)

-

A basic catalyst, such as sodium hydroxide (B78521) or a tertiary amine (e.g., trimethylamine), is commonly used to initiate the polymerization.

-

-

Reaction Conditions:

-

The reaction is typically conducted in a closed reactor to handle the volatile propylene oxide.

-

The temperature is generally maintained between 100-200 °C.

-

The pressure is controlled to keep the propylene oxide in a liquid state, typically ranging from 2 to 10 atmospheres.

-

-

Procedure:

-

The reactor is charged with 1,2-propylene glycol and the catalyst.

-

Propylene oxide is then gradually fed into the reactor. The feed rate is carefully controlled to manage the exothermic nature of the reaction and maintain the desired temperature.

-

The molar ratio of propylene glycol to propylene oxide is a critical parameter that influences the distribution of the resulting propylene glycol oligomers (di-, tri-, and poly-glycols). To favor the formation of this compound, a molar ratio of approximately 1:2 (propylene glycol to propylene oxide) is targeted.

-

After the addition of propylene oxide is complete, the reaction mixture is typically held at the reaction temperature for a period to ensure complete conversion.

-

-

Purification:

-

Following the reaction, the catalyst is neutralized. For a basic catalyst, an acid such as sulfuric or phosphoric acid can be used.

-

The resulting salt is then removed by filtration.

-

The crude this compound mixture is then purified by vacuum distillation to separate it from unreacted starting materials, dipropylene glycol, and higher polypropylene (B1209903) glycols. The high boiling point of TPG necessitates distillation under reduced pressure to prevent thermal decomposition.

-

Analysis of this compound Isomers

The separation and identification of this compound isomers are primarily accomplished using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

GC-MS is a powerful technique for separating the different isomers and obtaining their mass spectra for identification.

Methodology:

-

Sample Preparation:

-

A dilute solution of the this compound sample is prepared in a suitable solvent such as dichloromethane (B109758) or methanol (B129727).

-

Derivatization (Optional but Recommended): Due to the polar nature of the hydroxyl groups, derivatization is often employed to improve chromatographic peak shape and resolution. Silylation is a common method, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]

-

-

GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column is typically used. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent) with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5-10 minutes.

-

-

Injector: Splitless injection is often used for trace analysis, with an injector temperature of 250 °C.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

The retention times of the separated peaks are used to distinguish between the isomers.

-

The mass spectrum of each isomer is compared with a library of known spectra (e.g., NIST) for identification. The fragmentation patterns will differ based on the isomer's structure.

-

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise chemical structure of the this compound isomers.

Methodology:

-

Sample Preparation:

-

A small amount of the this compound sample (or a fractionated isomer) is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

-

-

NMR Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

NMR Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz or higher field spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Analysis:

-

¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals provide detailed information about the connectivity of the atoms. The signals for the methyl protons, methylene (B1212753) protons, methine protons, and hydroxyl protons will appear in characteristic regions of the spectrum. The splitting patterns (e.g., doublets for methyl groups adjacent to a methine) are particularly useful for confirming the structure.

-

¹³C NMR: The number of distinct carbon signals indicates the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals provide information about the type of carbon (methyl, methylene, methine) and its chemical environment (e.g., attached to an oxygen).

-

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound from Propylene Glycol.

This compound Isomer Relationship

References

A Comprehensive Technical Guide to the Physical Properties of Tripropylene Glycol for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential physical properties of tripropylene (B76144) glycol (TPG), a versatile solvent and chemical intermediate. The information is intended for use in laboratory settings, including research, development, and quality control applications.

Core Physical and Chemical Properties

Tripropylene glycol is a colorless, odorless, and viscous liquid.[1] It is a mixture of isomers produced from the hydrolysis of propylene (B89431) oxide.[2] Its utility in a wide range of applications, from pharmaceuticals to industrial processes, stems from its high solvency for many organic compounds, complete miscibility with water, low volatility, and high boiling point.[3][4][5]

Quantitative Physical Properties

The following tables summarize the key physical properties of this compound.

| General Properties | Value | References |

| CAS Number | 24800-44-0 | [6][7] |

| Molecular Formula | C9H20O4 | [7][8] |

| Molecular Weight | 192.25 - 192.3 g/mol | [1][8][9] |

| Appearance | Colorless, viscous liquid | [1][7] |

| Odor | Odorless to faint, characteristic | [8][10][11][12] |

| Thermal Properties | Value | References |

| Boiling Point | 270 - 273 °C | [1][3][9][11][12][13] |

| Melting/Freezing Point | < -20 °C to -45 °C | [1][3][9][10][12][14] |

| Flash Point | > 110 °C to 145 °C (closed cup) | [1][6][8][9][10][11][13][15] |

| Auto-ignition Temperature | 232 - 266 °C | [1][6][9][11] |

| Density and Refractive Index | Value | References |

| Density / Specific Gravity | 1.017 - 1.022 g/cm³ at 20-25 °C | [1][3][7][9][11][12][14][15] |

| Refractive Index (n20/D) | 1.442 - 1.447 | [3][12][15] |

| Solubility and Volatility | Value | References |

| Solubility in Water | Fully miscible/Soluble | [1][3][6][7][8][9] |

| Solubility in Organic Solvents | Miscible with methanol (B129727) and ether | [3][12] |

| Vapor Pressure | < 0.01 mm Hg at 25 °C | [1][3][12] |

| Vapor Density (air=1) | 6.63 | [1][3][12][15] |

| Log P (n-octanol/water) | -0.379 to -0.586 | [1][6][12][15] |

| Viscosity | Value | References |

| Dynamic Viscosity | 57 mPa.s at 25 °C | [11] |

| Kinematic Viscosity | 77.3 mm²/s at 20 °C | [9][11] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized procedures and may require optimization based on available equipment and specific sample characteristics.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a heating mantle.

-

Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may be necessary.

Measurement of Density

Density is the mass per unit volume of a substance.

Methodology:

-

Apparatus: A pycnometer (a flask with a specific volume) and an analytical balance.

-

Procedure:

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Bring the pycnometer and its contents to a constant temperature (e.g., 20°C or 25°C) in a water bath.

-

Adjust the volume to the pycnometer's calibration mark.

-

Weigh the filled pycnometer.

-

-

Calculation: The density is calculated by dividing the mass of the this compound (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Methodology:

-

Apparatus: An Abbe refractometer.

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach a constant temperature (typically 20°C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered. Read the refractive index from the scale.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow.

Methodology:

-

Apparatus: A viscometer (e.g., a Brookfield viscometer or a capillary viscometer).

-

Procedure (using a Brookfield viscometer):

-

Select an appropriate spindle and rotational speed based on the expected viscosity of this compound.

-

Lower the spindle into the sample until it is immersed to the proper depth.

-

Start the motor and allow the reading to stabilize.

-

Record the viscosity reading from the instrument's display.

-

-

Temperature Control: Ensure the sample is maintained at a constant temperature throughout the measurement, as viscosity is highly temperature-dependent.

Visualizations

The following diagrams illustrate logical workflows relevant to the laboratory use of this compound.

Caption: Quality Control Workflow for this compound.

Caption: General Experimental Workflow Using TPG as a Solvent.

References

- 1. monumentchemical.com [monumentchemical.com]

- 2. sadara.com [sadara.com]

- 3. This compound | 24800-44-0 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. dow.com [dow.com]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. greenchemindustries.com [greenchemindustries.com]

- 8. ICSC 1348 - this compound [inchem.org]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. univarsolutions.com [univarsolutions.com]

- 12. This compound [longzechem.com]

- 13. This compound, 99%, pure, mixture of isomers 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. This compound, 24800-44-0 [thegoodscentscompany.com]

Tripropylene glycol CAS number 24800-44-0 properties

An In-depth Technical Guide to Tripropylene (B76144) Glycol (CAS: 24800-44-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylene glycol (TPG), identified by the CAS number 24800-44-0, is a high-purity, colorless, and odorless liquid.[1] It is a member of the propylene (B89431) glycol family, consisting of three linked propylene glycol units with two hydroxyl groups.[2] TPG is completely soluble in water and miscible with many organic solvents, a characteristic that, combined with its low volatility and high boiling point, makes it a versatile compound in numerous applications.[1][3] Its utility spans from industrial processes to consumer products, including significant roles in pharmaceutical and personal care formulations.[4][5] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety profile, tailored for a scientific and research-oriented audience.

Physicochemical Properties

This compound is a transparent, viscous liquid.[4] Its key physical and chemical characteristics are summarized below. These properties make it an effective solvent, humectant, and chemical intermediate.[6]

Table 1: Physicochemical Properties of this compound (CAS: 24800-44-0)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₂₀O₄ | [3][4] |

| Molecular Weight | 192.25 g/mol | [3][7] |

| Appearance | Colorless, odorless liquid | [1] |

| Density | 1.019 - 1.021 g/cm³ at 20-25°C | [3][4] |

| Boiling Point | 270 - 273 °C | [1][3] |

| Melting Point | < -20 °C to -45°C | [1][3] |

| Flash Point | 145 °C (293 °F) | [1][8] |

| Autoignition Temperature | 232 - 266 °C | [1] |

| Vapor Pressure | <0.01 mm Hg at 25°C | [3][8] |

| Vapor Density | 6.63 (Air = 1) | [3][9] |

| Dynamic Viscosity | 57 mPa.s at 25°C | [1] |

| Kinematic Viscosity | 77.3 mm²/s at 20°C | [1][3] |

| Refractive Index | ~1.444 at 20°C | [3][9] |

| Solubility | Miscible with water, methanol, and ether | [3] |

| logP (Octanol/Water) | -0.379 |[1][3] |

Synthesis and Manufacturing

The primary industrial production method for this compound involves the hydrolysis of propylene oxide (PO).[10] This process also yields monopropylene glycol (MPG) and dipropylene glycol (DPG) as co-products.[10] Recent advancements in catalyst technology aim to control the selectivity towards DPG and TPG to meet growing demand.[11]

Caption: General workflow for this compound synthesis.

Experimental Protocols: Synthesis

A representative lab-scale synthesis to study product distribution involves the following steps:

-

Catalyst Preparation : A solid acid catalyst, such as niobium oxide, is prepared and characterized for surface area and crystal structure.[11]

-

Reaction : Propylene oxide and deionized water are fed into a temperature-controlled reactor containing the catalyst. The molar ratio of reactants is varied to study its effect on the product distribution.[11]

-

Product Analysis : The reaction mixture is analyzed at regular intervals using gas chromatography (GC) to determine the concentration of MPG, DPG, TPG, and heavier glycols.

-

Purification : The final product mixture is subjected to vacuum distillation to separate the different glycol fractions based on their boiling points.[10][12] The purity of the obtained TPG is confirmed by GC analysis.[12]

Applications in Research and Drug Development

TPG's properties make it suitable for a wide range of applications, including several of interest to the pharmaceutical and research sectors.[4][5] It serves as a solvent, plasticizer, humectant, and chemical intermediate.[1][3]

Caption: Spectrum of this compound applications.

-

Pharmaceutical Formulations : TPG is used as a solvent and diluent in various pharmaceutical preparations, including oral solutions, syrups, and topical formulations like creams and gels.[5] Its low toxicity and high solvency power are advantageous for these applications.[1]

-

Personal Care and Cosmetics : In cosmetics, TPG functions as a humectant to retain moisture, an antioxidant, and an emulsion stabilizer.[2] It is commonly found in fragrances, deodorants, and skincare products.[2][4]

-

Chemical Intermediate : For drug development professionals, TPG serves as a building block or intermediate in the synthesis of larger molecules, such as polyurethanes and polyesters, which may have applications in medical devices or drug delivery systems.[9][10][13]

-

Laboratory Use : It is employed as a laboratory chemical and solvent for various analytical and research purposes.[8]

Toxicological Profile and Safety

A comprehensive toxicological review of propylene glycols, including TPG, indicates a very low risk to human health.[14] It is not classified as hazardous under the Globally Harmonized System (GHS).[2]

Table 2: Toxicological Profile of this compound

| Endpoint | Result | Species | Reference |

|---|---|---|---|

| Acute Oral Toxicity (LD50) | >2,000 - 3,000 mg/kg | Rat | [7][15][16] |

| Acute Dermal Toxicity (LD50) | >16,300 mg/kg | Rabbit | [15][16] |

| Skin Corrosion/Irritation | Non-irritating / Causes mild skin irritation | - | [2][7] |

| Eye Damage/Irritation | Non-irritating / Causes serious eye irritation | - | [2][7] |

| Sensitization | Low sensitization potential | Animal studies | [14] |

| Mutagenicity | Not genotoxic | - | [2] |

| Carcinogenicity | No evidence of carcinogenic potential | - | [14] |

| Reproductive Toxicity | Not a reproductive toxicant | - |[2] |

Table 3: Aquatic Toxicity Data

| Endpoint | Result | Species | Duration | Reference |

|---|---|---|---|---|

| Toxicity to Fish (LC50) | >1,000 mg/L | Oryzias latipes | 96 h | [15] |

| Toxicity to Invertebrates (EC50) | >1,000 mg/L | Daphnia magna | 24 h |[15] |

TPG is readily biodegradable and is not expected to be persistent in the environment.[2] Its low Log Kow value suggests a low potential for bioaccumulation.[2]

Experimental Protocols: Toxicology

The toxicological data presented are typically generated following standardized OECD (Organisation for Economic Co-operation and Development) test guidelines:

-

Acute Oral Toxicity (OECD 423) : Rats are administered a single high dose of TPG via gavage. They are then observed for 14 days for signs of toxicity and mortality to determine the LD50 value.

-

Acute Dermal Toxicity (OECD 402) : The substance is applied to the shaved skin of rabbits for 24 hours. The animals are observed for 14 days to determine the dermal LD50.

-

Skin Irritation (OECD 404) : TPG is applied to the skin of rabbits under a semi-occlusive dressing for 4 hours. The skin is then evaluated for erythema and edema at specified intervals.

-

Eye Irritation (OECD 405) : A small amount of TPG is instilled into one eye of a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctivitis.

Handling, Storage, and Safety Precautions

Proper handling and storage are essential to maintain the quality and safety of TPG in a laboratory or manufacturing setting.

Caption: Logical workflow for safe handling of this compound.

-

Handling : Use in a well-ventilated area.[17] Avoid contact with skin, eyes, and clothing.[8] Standard personal protective equipment (PPE), such as safety goggles with side protection and nitrile rubber gloves, should be worn.[17]

-

Storage : Store in a cool, dry place with a recommended temperature between 15–25 °C.[17] Keep containers tightly closed to prevent moisture absorption.[17]

-

Incompatible Materials : TPG should be kept away from strong oxidizing agents, strong acids, and strong bases.[8] It may attack some forms of plastics.[3]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[17] For skin contact, rinse with water.[17] If ingested, rinse the mouth and seek medical advice if feeling unwell.[17]

Conclusion

This compound (CAS 24800-44-0) is a well-characterized compound with a favorable safety profile and a broad range of applications.[14] Its unique combination of high water solubility, good solvency for organic compounds, low volatility, and low toxicity makes it a valuable excipient in pharmaceutical formulations and a versatile component in research and industrial settings.[3][4] For scientists and drug development professionals, TPG offers a reliable and safe option as a solvent, humectant, and chemical intermediate.

References

- 1. univarsolutions.com [univarsolutions.com]

- 2. This compound - Propylene Glycol Sector Group [propylene-glycol.com]

- 3. This compound | 24800-44-0 [chemicalbook.com]

- 4. greenchemindustries.com [greenchemindustries.com]

- 5. thirdcoastchemicals.com [thirdcoastchemicals.com]

- 6. interstatechem.com [interstatechem.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound, 24800-44-0 [thegoodscentscompany.com]

- 10. US6927310B2 - this compound production - Google Patents [patents.google.com]

- 11. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 12. This compound (TPG) - Multi-Use Industrial Solvent [epchems.com]

- 13. contimpex.com [contimpex.com]

- 14. A toxicological review of the propylene glycols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. monumentchemical.com [monumentchemical.com]

- 17. carlroth.com:443 [carlroth.com:443]

A Technical Guide to the Synthesis of High-Purity Tripropylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of high-purity tripropylene (B76144) glycol (TPG), a versatile chemical intermediate used in a variety of applications, including as a raw material for radiation-curable formulations and in the production of unsaturated polyester (B1180765) resins.[1][2] High-purity TPG is particularly crucial in applications where impurities can adversely affect product performance and quality, such as in the synthesis of diacrylates for coatings and inks.[2] This document details the primary synthesis methodologies, experimental protocols for achieving high purity, and a comparative analysis of process parameters.

Introduction to Tripropylene Glycol Synthesis

This compound is commercially produced primarily through two main routes: the hydration of propylene (B89431) oxide (PO) and the reaction of 1,2-propanediol (monopropylene glycol, MPG) with propylene oxide.[1][3] Traditionally, TPG is obtained as a byproduct in the manufacturing of monopropylene glycol, where water is reacted with propylene oxide at high temperatures and pressures.[4][5] This non-catalytic hydration process typically yields a mixture of mono-, di-, and tripropylene glycols, with TPG being a minor component.[1][4]

Achieving high purity, often exceeding 99%, requires dedicated synthesis strategies and rigorous purification steps.[2][3] The presence of impurities such as tetrapropylene glycol and other higher molecular weight byproducts can negatively impact the curing performance and properties of final products.[2][3]

Synthesis Methodologies for High-Purity TPG

Propylene Oxide Hydration

The direct hydration of propylene oxide is a common industrial method for producing propylene glycols.[1][6] In this process, propylene oxide reacts with water to form monopropylene glycol, which can then further react with propylene oxide to produce dipropylene glycol (DPG) and subsequently this compound.[1]

Reaction Scheme:

-

Propylene Oxide + Water → Monopropylene Glycol

-

Monopropylene Glycol + Propylene Oxide → Dipropylene Glycol

-

Dipropylene Glycol + Propylene Oxide → this compound

While this method is straightforward, controlling the selectivity towards TPG can be challenging, and it often results in a broad distribution of glycols.[1] The development of novel catalysts, such as niobium catalysts, has enabled processes with higher yields and selectivity for DPG and TPG.[1]

Reaction of 1,2-Propanediol with Propylene Oxide

A more targeted approach to synthesizing TPG with higher purity involves the reaction of 1,2-propanediol with propylene oxide in the presence of a catalyst.[3][7] This method allows for better control over the molecular weight distribution of the resulting glycols.

An improved method involves reacting 1,2-propanediol and propylene oxide at a specific molar ratio, followed by refining and vacuum distillation while introducing an inert gas.[2][3] This process has been shown to significantly reduce the content of tetrapropylene glycol and other high molecular weight byproducts, leading to TPG purities as high as 99.96%.[2][3]

Experimental Protocols for High-Purity TPG Synthesis

The following protocol is based on an improved method for synthesizing high-purity TPG, adapted from patented procedures.[3]

Materials:

-

1,2-Propanediol (MPG)

-

Propylene Oxide (PO)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) as catalyst

-

Phosphoric Acid (for neutralization)

-

Nitrogen gas (or other inert gas)

Equipment:

-

Autoclave reactor

-

Distillation apparatus with a vacuum system

-

Filtration system

Procedure:

-

Reaction:

-

Charge the autoclave with 1,2-propanediol and the alkaline catalyst (e.g., potassium hydroxide).[3]

-

Heat the mixture to approximately 100°C.[3]

-

Gradually add propylene oxide to the reactor. The molar ratio of 1,2-propanediol to propylene oxide should be maintained between 1:1 and 1:1.95.[3]

-

Control the reaction temperature, which will gradually increase. The pressure will also rise during the reaction.[3]

-

The reaction is typically carried out for several hours until completion.[3]

-

-

Neutralization and Refining:

-

Purification by Vacuum Distillation:

-

Transfer the refined product to a distillation column.

-

Conduct the distillation under vacuum (e.g., 0.1-40 kPa absolute pressure) at a temperature range of 50-200°C.[2][3]

-

Introduce an inert gas, such as nitrogen, during distillation to prevent caking, carbonization, and improve volatility.[3]

-

Control the reflux ratio to achieve the desired separation and purity.[3]

-

Collect the high-purity this compound fraction. Dipropylene glycol can also be obtained as a separate high-purity fraction.[3]

-

Quantitative Data and Process Parameters

The following tables summarize quantitative data from various experimental examples for the synthesis of high-purity TPG.

Table 1: Reaction Conditions and Product Purity

| Parameter | Example 1 | Example 2 | Example 3 |

| Reactants | |||

| 1,2-Propanediol | 1740 g | 2376 kg | 2790 kg |

| Propylene Oxide | 2280 g | 3260 kg | 3650 kg |

| Catalyst | 4.3 g KOH | 7.90 kg NaOH | 9.50 kg KOH |

| Reaction Conditions | |||

| Initial Temperature | 100°C | 100°C | 100°C |

| Final Temperature | 127°C | 122°C | 130°C |

| Pressure | 0.13-0.37 MPa | 0.11-0.35 MPa | 0.14-0.33 MPa |

| Reaction Time | 4 hours | 8 hours | 8 hours |

| Purification Conditions | |||

| Column Bottom Temp. | 150-170°C | 155-174°C | 160-190°C |

| Vacuum Pressure | 0.8-1 kPa | 1-1.5 kPa | 2-3 kPa |

| Reflux Ratio | 7-7.5 : 1 | 2-2.5 : 1 | 9-9.5 : 1 |

| Product Purity | |||

| TPG Purity | 98.3% | 99.1% | 98.7% |

| DPG Purity | 98.7% | 98.9% | 98.7% |

Data sourced from patent CN101250093A.[3]

Mandatory Visualizations

The following diagrams illustrate the key workflows and pathways in the synthesis of high-purity this compound.

Caption: Experimental workflow for the synthesis of high-purity TPG.

Caption: Reaction pathway for the formation of TPG and byproducts.

Conclusion

The synthesis of high-purity this compound is achievable through controlled reaction conditions and meticulous purification processes. The method involving the reaction of 1,2-propanediol with propylene oxide, followed by neutralization and vacuum distillation with an inert gas stream, has demonstrated the capability to produce TPG with purities exceeding 99%. This level of purity is essential for demanding applications in the pharmaceutical and advanced materials industries. By carefully controlling parameters such as reactant molar ratios, temperature, pressure, and distillation conditions, researchers and manufacturers can consistently obtain high-quality TPG.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. This compound (TPG) - Multi-Use Industrial Solvent [epchems.com]

- 3. CN101250093A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. Triproylene Glycol | TPG | Supplier & Distributor | Arpadis [arpadis.com]

- 5. sadara.com [sadara.com]

- 6. Propylene Oxide(PO) hydration method of Propylene Glycol - Shandong Lanhe Chemical Co.,Ltd [lanhechem.com]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to Tripropylene Glycol: Molecular Weight and Formula

This guide provides a detailed overview of the fundamental chemical properties of tripropylene (B76144) glycol, focusing on its molecular weight and chemical formula. This information is crucial for researchers, scientists, and professionals in drug development who utilize this compound in various applications.

Quantitative Data Summary

The essential chemical identifiers for tripropylene glycol are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₂₀O₄[1][2][3] |

| Molecular Weight | 192.25 g/mol [1][3][4][5][6] |

| CAS Number | 24800-44-0[1][2][3] |

| Linear Formula | H[OC₂H₃(CH₃)]₃OH[6] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name, chemical formula, and molecular weight of this compound. This visualization provides a clear logical flow from the compound's name to its fundamental chemical properties.

Experimental Protocols

While this document focuses on the fundamental properties of this compound, detailed experimental protocols for its use as a solvent, reactant, or in other applications would be specific to the experimental design. For instance, its use as a plasticizer would involve rheological testing, while its role in synthesis would require protocols for reaction setup, monitoring, and product purification.

It is recommended that researchers consult specific methodologies relevant to their field of study, such as those found in peer-reviewed journals or established laboratory manuals, for detailed experimental procedures. The consistent molecular weight and formula provided in this guide are foundational to the accurate execution of such protocols.

References

A Deep Dive into the Solubility of Tripropylene Glycol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Tripropylene (B76144) glycol (TPG), a colorless, odorless, and viscous liquid, is a versatile solvent with a wide array of applications in industrial and pharmaceutical formulations. Its unique combination of low volatility, high boiling point, and broad solvency makes it a valuable component in everything from textile lubricants and cutting oils to coatings, inks, and as an intermediate in chemical synthesis.[1][2][3] A thorough understanding of its solubility characteristics in various organic solvents is paramount for formulation development, process design, and ensuring product stability and performance.

This technical guide provides a comprehensive overview of the solubility of tripropylene glycol in organic solvents, including a summary of available data, detailed experimental protocols for solubility determination, and a visualization of the underlying principles of solubility.

Principles of this compound Solubility

The solubility of this compound is governed by its molecular structure, which features three repeating propylene (B89431) glycol units. This structure imparts both polar and non-polar characteristics to the molecule. The presence of hydroxyl (-OH) groups allows for hydrogen bonding with polar solvents, while the hydrocarbon backbone contributes to its affinity for certain non-polar organic compounds. As a general principle, "like dissolves like," meaning TPG will exhibit higher solubility in solvents with similar polarity.

A key indicator of a substance's polarity and, by extension, its solubility behavior is the octanol-water partition coefficient (LogP). A low LogP value, such as that of this compound, indicates a preference for hydrophilic (water-loving) or polar environments.

Solubility Data

Below is a summary of the reported solubility of this compound in various classes of organic solvents:

| Solvent Class | Representative Solvents | Reported Solubility of this compound |

| Alcohols | Methanol, Ethanol | Miscible[2][3][4] |

| Ethers | Diethyl Ether | Miscible[2][3][4] |

| Ketones | Acetone, Methyl Ethyl Ketone | Reported to be a good solvent for propylene glycol ether esters, suggesting high solubility.[5] |

| Aromatic Hydrocarbons | Toluene, Benzene | Propylene glycols, in general, show solubility for aromatic hydrocarbons.[6] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Propylene glycol ether esters are generally not very soluble in non-polar hydrocarbons like hexane.[5] |

| Chlorinated Solvents | Chloroform, Dichloromethane | No specific data found for this compound, but glycols can exhibit some solubility in chlorinated solvents. |

Note: "Miscible" indicates solubility in all proportions.

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a liquid in a liquid solvent.

Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge (optional)

-

Syringes and syringe filters (solvent-compatible)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Vials for sample analysis

Procedure:

-

Preparation of Supersaturated Solution:

-

Add a known volume of the organic solvent to a series of stoppered flasks.

-

Add an excess amount of this compound to each flask to create a supersaturated solution. The excess TPG should be clearly visible as a separate phase.

-

Seal the flasks tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent system. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the flasks to stand undisturbed at the constant temperature for several hours to allow for complete phase separation.

-

If necessary, the flasks can be centrifuged at the same temperature to facilitate a clear separation.

-

-

Sampling:

-

Carefully withdraw an aliquot of the saturated solvent phase (the top or bottom layer, depending on the relative densities) using a syringe.

-

To ensure no undissolved droplets of TPG are transferred, pass the sample through a syringe filter directly into a pre-weighed volumetric flask.

-

-

Analysis:

-

Accurately weigh the volumetric flask containing the aliquot of the saturated solution to determine the mass of the solution.

-

Dilute the sample to a known volume with a suitable solvent to bring the concentration of this compound within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent. The results are typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The following diagram illustrates the workflow of the isothermal shake-flask method for determining solubility.

Caption: A schematic overview of the isothermal shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of liquids in liquids increases with temperature. However, this is not always the case, and the effect of temperature should be determined experimentally for each solvent system.

-

Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under normal conditions.

-

Presence of Other Solutes: The presence of other components in the formulation can significantly impact the solubility of this compound through co-solvency or anti-solvent effects.

The interplay of intermolecular forces dictates the solubility of this compound in a given solvent, as depicted in the following diagram.

Caption: A representation of the key intermolecular interactions.

Conclusion

This compound's broad solvency makes it a highly versatile and valuable compound in numerous scientific and industrial applications. While qualitative data indicates its miscibility with a wide range of polar organic solvents, precise quantitative data often requires experimental determination. The isothermal shake-flask method, coupled with appropriate analytical techniques, provides a robust framework for obtaining reliable solubility data. A thorough understanding of the principles governing solubility and the factors that influence it is crucial for leveraging the full potential of this compound in formulation development and scientific research.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound [longzechem.com]

- 3. This compound | 24800-44-0 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound With Competitive Price | cas no 112 34 5 [boxa-solvents.com]

- 6. US2834820A - Solvent extraction of organic mixtures with mixed glycol ethers as solvents - Google Patents [patents.google.com]

A Comprehensive Toxicological Profile of Tripropylene Glycol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological profile of tripropylene (B76144) glycol (TPG), a compound utilized in various industrial and commercial applications, including as a humectant, antioxidant, and emulsion stabilizer in personal care products.[1][2][3][4] Understanding its toxicological characteristics is crucial for ensuring safety in research and development settings. This document summarizes key toxicological endpoints, details experimental methodologies from pivotal studies, and presents this information in a clear and accessible format.

Executive Summary

Tripropylene glycol exhibits a low order of acute toxicity across oral, dermal, and inhalation routes of exposure.[5][6] It is not considered to be a skin or eye irritant, nor is it a skin sensitizer.[6] Repeated dose studies in animals have shown effects only at high dose levels, with the primary target organs being the liver and kidneys.[7] TPG is not mutagenic or genotoxic in bacterial and mammalian cell-based assays.[8][7] Furthermore, it is not classified as a carcinogen or a reproductive toxicant.[6][9][10] The available data consistently point to a low overall risk to human health under normal conditions of use and handling.[10][11]

Data Presentation

The following tables summarize the key quantitative data from toxicological studies on this compound.

Table 1: Acute Toxicity of this compound

| Route | Species | Endpoint | Value | Reference(s) |

| Oral | Rat | LD50 | > 2,000 mg/kg bw | [12][13] |

| Oral | Rat | LD50 | 3,000 mg/kg bw | [14][15] |

| Dermal | Rabbit | LD50 | > 2,000 mg/kg bw | [9] |

| Dermal | Rabbit | LD50 | > 16,300 mg/kg bw | [14] |

| Dermal | Rabbit | LD50 | > 16,320 mg/kg bw | [12][13] |

| Inhalation | Rat | LC50 | > 0.083 mg/L (8h) | [12][14] |

Table 2: Repeated Dose Oral Toxicity of this compound in Rats

| Study Duration | Dose Levels (mg/kg/day) | Key Findings | NOEL (mg/kg/day) | Reference(s) |

| Combined Repeated Dose and Reproductive/Developmental Toxicity Screening | 0, 8, 40, 200, 1,000 | At 1,000 mg/kg/day: Increased salivation, increased absolute and relative liver weights, and increased relative kidney weights in males; increased relative liver weight in females. | 200 | [8][7] |

Table 3: Reproductive and Developmental Toxicity of this compound in Rats

| Study Type | Dose Levels (mg/kg/day) | Key Findings | NOEL (mg/kg/day) | Reference(s) |

| Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (OECD TG 422) | 0, 8, 40, 200, 1,000 | No adverse effects on mating, fertility, estrous cycle, pregnancy, lactation, or pup development. | 1,000 (for reproductive and developmental endpoints) | [8][7] |

Table 4: Genotoxicity of this compound

| Test System | Assay | Concentration/Dose | Metabolic Activation | Result | Reference(s) |

| Salmonella typhimurium (TA100, TA1535, TA98, TA1537) and Escherichia coli (WP2 uvrA) | Reverse Mutation Assay (Ames Test) | Up to 5,000 µ g/plate | With and without | Negative | [8][7] |

| Chinese Hamster Lung (CHL/IU) cells | Chromosomal Aberration Test | Up to 10 mM | With and without | Negative | [8][7] |

Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below to provide researchers with a comprehensive understanding of the experimental designs.

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Study (as per OECD Guideline 422)

-

Test Species: Rat (Crj:CD (SD) strain).[7]

-

Administration: Oral gavage.[8]

-

Dose Groups: 0 (vehicle control), 8, 40, 200, and 1,000 mg/kg/day.[8][7]

-

Animals per Group: The specific number of animals per group was not detailed in the provided search results, but OECD TG 422 typically requires at least 10 males and 10 females per group.

-

Duration: Males were dosed for a total of 42 days (14 days pre-mating, mating period, and post-mating until sacrifice). Females were dosed for 14 days pre-mating, during mating, gestation, and up to day 4 of lactation.[8]

-

Observations (Parental Animals):

-

Clinical signs and mortality checked daily.

-

Body weight and food consumption recorded weekly.

-

Detailed clinical observations performed weekly.

-

Hematology and clinical chemistry parameters evaluated at termination.

-

Gross necropsy and organ weights (liver, kidneys, etc.) recorded.

-

Histopathological examination of target organs.

-

-

Observations (Reproductive Performance):

-

Mating performance and fertility indices calculated.

-

Gestation length recorded.

-

Parturition and maternal behavior observed.

-

-

Observations (F1 Generation):

-

Number of live and dead pups on postnatal days 0 and 4.

-

Pup weights on postnatal days 0 and 4.

-

Clinical signs in pups recorded daily.

-

Gross necropsy of pups on postnatal day 4.[8]

-

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)

-

Test Strains: Salmonella typhimurium strains TA100, TA1535, TA98, and TA1537, and Escherichia coli strain WP2 uvrA.[8][7]

-

Method: Pre-incubation method.[8]

-

Concentrations: Up to a maximum concentration of 5,000 µ g/plate .[7]

-

Metabolic Activation: The assay was conducted with and without an exogenous metabolic activation system (S9 mix).[8]

-

Procedure: The tester strains were exposed to this compound at various concentrations in the presence and absence of S9 mix. After an appropriate incubation period, the number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) was counted.

-

Evaluation Criteria: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (negative control) level.

In Vitro Chromosomal Aberration Test (as per OECD Guideline 473)

-

Test System: Cultured Chinese Hamster Lung (CHL/IU) cells.[8][7]

-

Concentrations: Up to a limit concentration of 10 mM, which did not produce apparent cytotoxicity.[7]

-

Metabolic Activation: The test was performed with and without an exogenous metabolic activation system (S9 mix).[8]

-

Procedure:

-

Short-term treatment (with and without S9): Cells were exposed to the test substance for a short period (e.g., 3-6 hours), washed, and then incubated in fresh medium.

-

Continuous treatment (without S9): Cells were exposed to the test substance for a longer period (e.g., 24 hours).

-

Cells were harvested at an appropriate time after treatment, and metaphase chromosomes were prepared and analyzed for structural and numerical aberrations.

-

-

Evaluation Criteria: The frequency of cells with chromosomal aberrations in the treated cultures was compared to that in the concurrent vehicle controls.

Visualizations